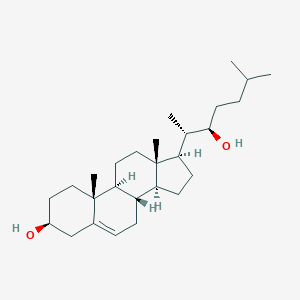

22R-hydroxycholesterol

Descripción general

Descripción

22R-Hydroxycholesterol (22R-OHC) is a naturally occurring oxysterol, or oxidized form of cholesterol, found in the body. It is a metabolite of cholesterol, formed by the action of the enzyme CYP46A1. 22R-OHC has been studied extensively in recent years, due to its potential role in a variety of diseases and conditions, including atherosclerosis and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Neuroprotective Properties in Alzheimer's Disease

22R-hydroxycholesterol has been identified as having significant neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it is effective in protecting neuronal cells from β-amyloid-induced neurotoxicity, a hallmark of Alzheimer's pathology. This protection is achieved by binding to β-amyloid peptide, inactivating it, and preventing its toxic effects on neurons. This compound is present at lower levels in the hippocampus and frontal cortex of Alzheimer's disease patients compared to age-matched controls, suggesting its potential therapeutic role (Yao et al., 2002); (Lecanu et al., 2004).

Role in Differentiation of Neuronal Cells

This compound also plays a role in the differentiation of neuronal cells. It has been shown to inhibit the proliferation of human Ntera2/D1 teratocarcinoma precursor cells (NT2) and induces these cells to differentiate into neuron-like or astrocyte-like cells. This effect is considered stereospecific, as its enantiomer, 22S-hydroxycholesterol, and other steroids failed to induce such differentiation (Yao et al., 2007).

Influence on Steroidogenic Activity

In a study focusing on cat granulosa cells, this compound was observed to increase the production of progesterone and estradiol, indicating its role in influencing steroidogenic activity in these cells (Simsek & Arikan, 2016).

Impact on Dopaminergic Neuron Specification

A study on human Mesenchymal Stem Cells (hMSCs) revealed that this compound effectively induces the specification of dopaminergic neurons, suggesting its potential in cell-based treatment regimes for Parkinson’s disease (Singh et al., 2018).

Role in Lipid and Glucose Metabolism

This compound has shown cell-type specific effects on lipid and glucose metabolism, suggesting a potential role in treatments for metabolic disorders such as type 2 diabetes (Hessvik et al., 2012).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 22R-hydroxycholesterol is not available in the search results, general safety measures for handling chemicals should be followed. These include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Direcciones Futuras

22R-Hydroxycholesterol may be used for treating Parkinson’s disease in the future with stem cells . It has been found to induce neuronal cells-like features in human mesenchymal stem cells (hMSCs), with an increase in the average area of the cell body, length of neurites, and axon .

Relevant Papers The relevant papers analyzed include a study on the use of this compound for dopaminergic neuronal specification of MSCs and amelioration of Parkinsonian symptoms in rats , and a study on the protective effect of this compound against beta-amyloid-induced cytotoxicity in neuronal cells .

Propiedades

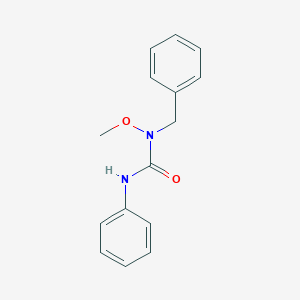

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-GFKLAVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313409 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17954-98-2, 22348-64-7 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 22R-Hydroxycholesterol exhibits neuroprotective effects by directly binding to amyloid beta (Aβ) peptides, particularly Aβ1-42 and Aβ17-40, but not Aβ25-35 [, ]. This binding prevents the formation of toxic Aβ oligomers, which are implicated in neuronal cell death in Alzheimer's disease [, ]. In steroidogenic cells, this compound acts as a readily available substrate for the cholesterol side-chain cleavage enzyme (P450scc), leading to increased production of pregnenolone, a precursor to various steroid hormones [, , , , , , ].

ANone: While the provided research papers focus on the biological activity and mechanisms of action of this compound, they do not provide detailed spectroscopic data. For this information, please refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and mechanisms of this compound rather than its material compatibility or stability under various conditions.

A: this compound itself is not a catalyst. It serves as a substrate for the enzyme P450scc, which catalyzes the first step in steroid hormone synthesis – the conversion of cholesterol to pregnenolone [, ]. The enzyme exhibits stereospecificity for the 22R configuration, with 22S-hydroxycholesterol showing significantly lower affinity [, ].

ANone: The provided research papers primarily focus on experimental investigations of this compound. There's no mention of specific computational chemistry studies or QSAR models developed for this compound.

A: Research indicates that the 22R configuration of the hydroxyl group is crucial for its neuroprotective activity against Aβ toxicity, as the 22S enantiomer is ineffective []. Additionally, modifications to the side chain of this compound can significantly affect its binding affinity to P450scc, particularly the introduction of polar groups at positions C24, C25, or C26, leading to tighter binding but lower catalytic turnover compared to cholesterol [].

A: The provided research focuses on the biological activity of this compound, with limited information on its stability and formulation. One study mentions the development of caprospinol, a stable analog of this compound, as a potential therapeutic agent for Alzheimer's disease, suggesting that formulation strategies are being explored to enhance its stability and bioavailability [, ].

ANone: The research papers provided do not specifically address SHE regulations related to this compound. For information on handling and safety, please refer to the compound’s safety data sheet.

A: In vitro studies have demonstrated that this compound protects rat sympathetic nerve pheochromocytoma (PC12) cells and differentiated human Ntera2/D1 teratocarcinoma (NT2N) neuron cells from Aβ-induced cell death []. It also increases ABCA1 expression and cholesterol efflux in rat brain cells, decreasing amyloid β secretion []. Regarding in vivo studies, one paper mentions that caprospinol, a this compound analog, is being developed for clinical trials in Alzheimer's disease [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)